molecular formula C6H4Cl2O3S B3026996 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid CAS No. 120715-49-3

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Cat. No.: B3026996
CAS No.: 120715-49-3
M. Wt: 227.06
InChI Key: GSUFOPYPKUVCQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4Cl2O3S and its molecular weight is 227.06. The purity is usually 95%.
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Scientific Research Applications

Acid-and Base-Stable Esters

  • Research by Kurosu et al. (2007) explored a new protecting group for carboxylic acids, potentially including 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid. This group is stable against a range of acids, bases, and nucleophiles, and can be removed via solvolytic displacement reaction with trifluoroacetic acid (Kurosu, Biswas, Narayanasamy, & Crick, 2007).

Synthesis of β-Lactamase Inhibitors

  • Lange et al. (1985) discussed the synthesis of 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones via 3-carboxy-2,3-dihydrothiophenes as potential β-lactamase inhibitors, highlighting the use of thiophene derivatives in medicinal chemistry (Lange, Savard, Viswanatha, & Dmitrienko, 1985).

Photocatalytic Oxidation Research

  • Sun and Pignatello (1995) investigated the photocatalytic degradation of organic compounds using TiO2, which could be related to compounds like this compound in environmental applications (Sun & Pignatello, 1995).

Electrochemical Studies

  • Studies on the electrochemical properties of oligomerized 3-methoxythiophene, which could include derivatives like this compound, were conducted by Chang and Miller (1987), providing insights into the electrochemical behavior of such compounds (Chang & Miller, 1987).

Polymer Synthesis

  • Lee, Shim, and Shin (2002) demonstrated the synthesis and characterization of polymers derived from thiophene carboxylic acids, suggesting potential applications in materials science (Lee, Shim, & Shin, 2002).

Biological Activity

  • Research on the synthesis of heterocyclic compounds with potential biological activity, using derivatives of thiophene carboxylic acids, was conducted by Sayed et al. (2003), indicating the relevance of these compounds in drug discovery (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Microwave-Assisted Synthesis

  • Hesse, Perspicace, and Kirsch (2007) discussed the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing the versatility of these compounds in organic synthesis (Hesse, Perspicace, & Kirsch, 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

4,5-dichloro-3-methoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c1-11-3-2(7)5(8)12-4(3)6(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUFOPYPKUVCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232956
Record name 4,5-Dichloro-3-methoxy-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120715-49-3
Record name 4,5-Dichloro-3-methoxy-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120715-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-3-methoxy-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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